1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole
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Overview
Description
1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.261. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Optimization : 1,4-Dioxaspiro[4.5]decan-8-one is a key component in synthesizing 1-{1,4-dioxaspiro[4.5]decan-8-yl}-1H-imidazole. It serves as a bifunctional synthetic intermediate for creating pharmaceutical intermediates, liquid crystals, and insecticides. Research has focused on optimizing its synthesis for higher yield and efficiency (Zhang Feng-bao, 2006).
Solubility and Interaction Studies : Studies on 1,4-dioxaspiro[4.5]decane-2-methanol (a variant of the compound) have explored its solubility in sustainable solvents like water and ionic liquids. This research is crucial for understanding the compound's behavior in various chemical processes and potential applications in reaction design (Catarina I. Melo et al., 2012).
Crystal Structure and Thermodynamic Properties : The compound's crystal structure and thermodynamic properties have been investigated, providing insights into its stability and behavior in different environments. This research is valuable for applications in materials science and pharmaceuticals (Wulan Zeng et al., 2021).
Applications in Organic Synthesis
Derivative Synthesis : The compound has been used to create derivatives of benzofurazan and benzofuroxan, indicating its role in synthesizing complex organic molecules with potential applications in various fields, including pharmaceuticals (V. A. Samsonov et al., 2000).
Nematicidal Activity : A derivative of the compound, 2-(1H-benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one, has been synthesized and evaluated for antibacterial, antifungal, and nematicidal activities. This highlights its potential in developing new agrochemicals and pharmaceuticals (A. Srinivas et al., 2008).
Antimycotic Properties : Imidazole derivatives, including those related to this compound, have shown promising antimycotic properties, reinforcing the compound's significance in pharmaceutical research (J. Heeres et al., 1981).
Pharmaceutical and Biological Research
- Anticancer and Antidiabetic Potential : Spirothiazolidines analogs, related to this compound, have been developed with significant anticancer activities against certain cancer cell lines and potential antidiabetic properties. This underscores the compound's relevance in medicinal chemistry (E. M. Flefel et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound has a bicyclic structure, which could potentially interact with its targets in a unique manner .
Biochemical Pathways
It has been suggested that the compound’s bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin . These derivatives are known to play crucial roles in various biochemical pathways, particularly those related to mood regulation and sleep.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-11(14-7-8-15-11)4-2-10(1)13-6-5-12-9-13/h5-6,9-10H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLRCXNQNXDBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3C=CN=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.